2-Phenylbutyryl chloride

Description

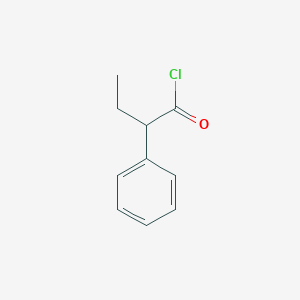

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMHCMPIAYMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308142 | |

| Record name | α-Ethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36854-57-6 | |

| Record name | α-Ethylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36854-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036854576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36854-57-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Ethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Phenylbutyryl Chloride: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound (CAS No: 36854-57-6).

Introduction

This compound, also known as 2-phenylbutanoyl chloride, is an acyl chloride derivative of phenylbutyric acid.[1] It is a versatile chemical intermediate with significant applications in organic synthesis and analytical chemistry.[1][2] Its chemical formula is C₁₀H₁₁ClO, and it has a molecular weight of approximately 182.65 g/mol .[1][2][3][4] This compound is recognized for its role as a chiral reagent and as a building block in the synthesis of pharmaceuticals and agrochemicals.[2][5]

Chemical Structure

The structure of this compound features a phenyl group and an ethyl group attached to the alpha-carbon of a butyryl chloride moiety.[1][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is sensitive to moisture and should be handled accordingly.[7][8]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][3][4] |

| Molecular Weight | 182.65 g/mol | [2][6][] |

| Appearance | Colorless to pale yellow liquid | [2][7][] |

| Density | 1.093 g/mL at 25 °C | [2][5][6][10] |

| Melting Point | 178-180 °C | [2][10][11] |

| Boiling Point | 122-125 °C at 20 mmHg | [2][5][6][10] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.516 | [2][5][6][10] |

| Solubility | Low solubility in water; miscible with organic solvents like ethanol (B145695) and ether.[2] Reacts with water.[8] | [2][8] |

Spectroscopic Data

Spectroscopic data for this compound is available through various sources. The National Institute of Standards and Technology (NIST) provides access to its IR spectrum and mass spectrum (electron ionization).[3][12][13] Additionally, 13C NMR data for this compound can be found in spectral databases.[14]

Reactivity and Chemical Properties

As an acyl chloride, this compound is a reactive compound.

-

Acylation Reactions: It serves as an acylating agent, reacting with alcohols and amines to form the corresponding esters and amides.[1]

-

Nucleophilic Substitution: The chloride atom can be readily displaced by a variety of nucleophiles, enabling the synthesis of diverse derivatives.[1]

-

Hydrolysis: It reacts with water, hydrolyzing to form 2-phenylbutanoic acid and hydrochloric acid.[1] This highlights its moisture-sensitive nature.[7][8]

Synthesis

The most common method for synthesizing this compound is through the reaction of 2-phenylbutyric acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[1]

Experimental Protocol: Synthesis from 2-Phenylbutyric Acid

This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides from carboxylic acids.[15]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb evolved HCl and SO₂ gases), place 2-phenylbutyric acid.

-

Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is typically performed without a solvent, but an inert solvent like dichloromethane (B109758) can be used.[16]

-

Reaction: Gently heat the mixture to reflux for 1-2 hours. The completion of the reaction is often indicated by the cessation of gas evolution.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting crude this compound is then purified by vacuum distillation.[15]

Caption: Workflow for the synthesis of this compound.

Applications

This compound is utilized in several areas of chemical science.

-

Analytical Chemistry: It is employed as a chiral derivatizing agent for the analysis of amines, amino acids, and other chiral molecules by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2][5] For instance, it has been used to determine the enantiomers of salsolinol (B1200041) in human brain samples.[1][5]

-

Organic Synthesis: It acts as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] It is used in the preparation of phenothiazine (B1677639) derivatives, which have applications as inhibitors of human butyrylcholinesterase.[5][7][]

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as a corrosive material.[4]

-

GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[4][17]

-

Precautions for Safe Handling: Handle in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][17][18] Avoid contact with skin and eyes and do not breathe mist, vapors, or spray.[11][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][18] It should be stored locked up.[11][18] The material is moisture-sensitive and should be stored under an inert atmosphere.[7]

-

Incompatible Materials: Incompatible with acids, bases, reducing agents, oxidizing agents, active metals, alcohols, and amines.[8][18]

References

- 1. Buy (r)-(-)-2-Phenylbutyryl chloride [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 36854-57-6 [chemicalbook.com]

- 6. This compound 98 36854-57-6 [sigmaaldrich.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google Patents [patents.google.com]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.com [fishersci.com]

2-Phenylbutyryl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-phenylbutyryl chloride, a key reagent and intermediate in synthetic and analytical chemistry. This document outlines its chemical and physical properties, synthesis, reactivity, applications, and safety information, with a focus on its relevance to researchers in drug development and related fields.

Core Chemical and Physical Properties

This compound, also known as 2-phenylbutanoyl chloride, is a chiral acyl chloride widely utilized in organic synthesis. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 36854-57-6 |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol [1] |

| Appearance | Clear, pale yellow to yellow liquid |

| Density | 1.093 g/mL at 25 °C |

| Boiling Point | 122-125 °C at 20 mmHg |

| Refractive Index | n20/D 1.516 |

| Flash Point | 98 °C (208.4 °F) - closed cup |

| Solubility | Soluble in chloroform (B151607) and hexanes |

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of 2-phenylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] This reaction efficiently converts the carboxylic acid to the corresponding acyl chloride.

This protocol is a representative procedure for the synthesis of an acid chloride from a carboxylic acid using thionyl chloride, adapted for the synthesis of this compound.

Materials:

-

2-phenylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylbutanoic acid.

-

Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents). An anhydrous solvent may be added if necessary.

-

Gently heat the reaction mixture to reflux (around 80 °C for thionyl chloride) with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride is carefully removed by distillation, followed by vacuum distillation to purify the this compound. The product is a moisture-sensitive liquid and should be stored under an inert atmosphere.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily used as an acylating agent and a chiral derivatizing agent.

As a typical acyl chloride, it readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides, respectively. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including pharmaceuticals. For instance, it is used in the preparation of phenothiazine (B1677639) derivatives that act as reversible inhibitors of human butyrylcholinesterase.

A significant application of chiral this compound (both (R)-(-) and (S)-(+) enantiomers) is as a derivatizing agent for the gas chromatography-mass spectrometry (GC-MS) analysis of chiral molecules. It is used to separate and quantify the enantiomers of various compounds in biological samples, including:

-

Amines and amino acids

-

Diols and hydroxyacids

-

Dopamine (B1211576) and its metabolites, such as salsolinol (B1200041) and norsalsolinol

The derivatization process converts the enantiomers of the analyte into diastereomers, which have different physical properties and can be separated on a standard chiral or achiral GC column.

This is a representative protocol for the derivatization of a primary amine like dopamine with (R)-(-)-2-phenylbutyryl chloride.

Materials:

-

Dopamine sample in an appropriate solvent

-

(R)-(-)-2-Phenylbutyryl chloride

-

Anhydrous pyridine (B92270) or another suitable base

-

Anhydrous reaction vial

-

GC-MS system

Procedure:

-

An aliquot of the dopamine sample is placed in a dry reaction vial.

-

An excess of (R)-(-)-2-phenylbutyryl chloride and a base (e.g., pyridine) are added to the vial. The base acts as a scavenger for the HCl byproduct.

-

The vial is sealed and heated (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

-

After cooling, the reaction mixture can be directly analyzed by GC-MS, or a workup procedure involving extraction and solvent exchange may be performed.

-

The resulting diastereomeric amides are then separated and quantified using an appropriate GC temperature program and MS detection.

Involvement in Biological Signaling Pathways

This compound serves as a crucial building block for molecules that interact with important biological signaling pathways.

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132). In certain neurodegenerative diseases like Alzheimer's, inhibiting BChE can increase acetylcholine levels, which may have therapeutic benefits. As mentioned, this compound is a precursor to phenothiazine derivatives that can inhibit BChE.

This compound is used to analyze salsolinol, a compound formed from the condensation of dopamine and acetaldehyde (B116499) (a metabolite of ethanol). Salsolinol is a neurotoxin that is implicated in the pathophysiology of Parkinson's disease and alcohol dependence. It can affect dopamine neurons by depolarizing them and modulating GABAergic and glutamatergic transmission. The ability to accurately measure the enantiomers of salsolinol using this compound as a derivatizing agent is crucial for research in these areas.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3060-3030 | C-H stretch (aromatic) |

| ~2970-2870 | C-H stretch (aliphatic) |

| ~1800 | C=O stretch (acid chloride) |

| ~1600, 1495, 1455 | C=C stretch (aromatic ring) |

| ~700 | C-H bend (aromatic) |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular ion) |

| 147 | [M - Cl]⁺ |

| 119 | [M - Cl - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

| Hazard Class | GHS Pictogram | Hazard and Precautionary Statements |

| Skin Corrosion 1B |

| H314: Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to moisture.

This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers and professionals in drug development and chemical synthesis. For further details, it is recommended to consult the relevant safety data sheets and peer-reviewed literature.

References

A Deep Dive into the Stereoisomers of 2-Phenylbutyryl Chloride: (R)-(-) vs. (S)-(+)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral chemistry and its applications in pharmaceutical and analytical sciences, the enantiomers of 2-phenylbutyryl chloride, (R)-(-)-2-Phenylbutyryl chloride and (S)-(+)-2-Phenylbutyryl chloride, serve as critical chiral building blocks and analytical reagents. Their distinct stereochemistry governs their interactions with other chiral molecules, leading to divergent biological activities and unique applications in the synthesis of enantiomerically pure compounds and the determination of enantiomeric excess. This technical guide provides a comprehensive overview of these two enantiomers, detailing their properties, synthesis, and key applications, with a focus on their roles in drug development and chiral analysis.

Physicochemical and Chiral Properties

(R)-(-)-2-Phenylbutyryl chloride and (S)-(+)-2-Phenylbutyryl chloride are the enantiomeric forms of an acyl chloride derived from 2-phenylbutyric acid. While they share the same molecular formula, molecular weight, and achiral physical properties such as boiling point and density, they differ in their interaction with plane-polarized light, a defining characteristic of chiral molecules.

| Property | (R)-(-)-2-Phenylbutyryl chloride | (S)-(+)-2-Phenylbutyryl chloride | Racemic this compound |

| IUPAC Name | (2R)-2-phenylbutanoyl chloride[1] | (2S)-2-phenylbutanoyl chloride | 2-phenylbutanoyl chloride[1] |

| Molecular Formula | C₁₀H₁₁ClO[1] | C₁₀H₁₁ClO[1] | C₁₀H₁₁ClO[1] |

| Molecular Weight | 182.65 g/mol [1] | 182.65 g/mol [1] | 182.65 g/mol [1] |

| CAS Number | Not specified | Not specified | 36854-57-6[1] |

| Appearance | Clear pale yellow to yellow liquid | Clear pale yellow to yellow liquid | Clear pale yellow to yellow liquid |

| Boiling Point | 122-125 °C at 20 mmHg | 122-125 °C at 20 mmHg | 122-125 °C at 20 mmHg |

| Density | ~1.093 g/mL at 25 °C | ~1.093 g/mL at 25 °C | 1.093 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.516 | ~1.516 | 1.516 |

| Specific Optical Rotation ([α]) | Negative (-) | Positive (+) | 0° |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (R)-(-)- and (S)-(+)-2-phenylbutyryl chloride begins with the resolution of racemic 2-phenylbutyric acid. This is followed by the conversion of the separated enantiopure acids into their corresponding acyl chlorides.

Chiral Resolution of Racemic 2-Phenylbutyric Acid

A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine. The different solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution of Racemic 2-Phenylbutyric Acid

This protocol describes the resolution of racemic 2-phenylbutyric acid using (R)-(+)-1-phenylethylamine as the resolving agent.

-

Diastereomeric Salt Formation:

-

Dissolve racemic 2-phenylbutyric acid in a suitable hot solvent, such as ethanol.

-

In a separate container, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in the same hot solvent.

-

Slowly add the amine solution to the acid solution with continuous stirring.

-

Allow the mixture to cool gradually to room temperature to induce the crystallization of one of the diastereomeric salts. The less soluble salt will precipitate out of the solution.

-

-

Isolation and Purification of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

The enantiomeric excess of the acid in the crystallized salt can be enhanced by recrystallization from a suitable solvent.

-

-

Liberation of the Enantiomerically Enriched 2-Phenylbutyric Acid:

-

Suspend the crystalline diastereomeric salt in water.

-

Acidify the suspension by adding an aqueous acid solution (e.g., 10% HCl) until the pH is approximately 2.

-

Extract the liberated 2-phenylbutyric acid into an organic solvent such as ether.

-

Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent to obtain the enantiomerically enriched 2-phenylbutyric acid.

-

-

Recovery of the Other Enantiomer:

-

The other enantiomer of 2-phenylbutyric acid remains in the mother liquor from the initial crystallization. It can be recovered by acidification and extraction, and can be further purified if necessary.

-

Synthesis of Enantiomerically Pure this compound

Once the enantiomerically pure 2-phenylbutyric acid is obtained, it can be converted to the corresponding acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of (R)-(-)- or (S)-(+)-2-Phenylbutyryl Chloride

This protocol is adapted from the synthesis of the racemic compound and is applicable to the enantiomerically pure starting material.

-

Reaction Setup:

-

To a stirred solution of the enantiomerically pure 2-phenylbutyric acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂), add thionyl chloride (1.2 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature overnight or until the reaction is complete, which can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

-

Isolation and Purification:

-

Remove the volatile components (excess thionyl chloride and solvent) under reduced pressure.

-

The resulting crude acyl chloride can be purified by vacuum distillation to yield the pure enantiomeric this compound.

-

References

Synthesis of 2-Phenylbutyryl Chloride: An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenylbutyryl chloride from 2-phenylbutanoic acid, a key chemical transformation for the generation of intermediates in drug discovery and development. This document details the prevalent synthetic methodologies, including the use of thionyl chloride and oxalyl chloride, and provides in-depth experimental protocols. Quantitative data is presented in structured tables for comparative analysis. Furthermore, this guide elucidates the reaction mechanisms, purification techniques, safety considerations, and the role of catalysts. Diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a valuable resource for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of pharmaceutical compounds.[1][2] Its utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives. This guide focuses on the efficient conversion of 2-phenylbutanoic acid to this compound, a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The primary methods discussed involve the use of common chlorinating agents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Synthetic Methodologies

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. The most common and effective reagents for this purpose are thionyl chloride and oxalyl chloride.

Thionyl Chloride Method

The reaction of 2-phenylbutanoic acid with thionyl chloride is a widely used method for the synthesis of this compound.[1] This reaction is efficient and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[3] A catalytic amount of DMF is often employed to accelerate the reaction.

Reaction Scheme:

C₆H₅CH(C₂H₅)COOH + SOCl₂ → C₆H₅CH(C₂H₅)COCl + SO₂ + HCl

Oxalyl Chloride Method

Oxalyl chloride is another effective reagent for the synthesis of acyl chlorides.[1] It is often considered a milder and more selective reagent than thionyl chloride.[4] The reaction with oxalyl chloride, also typically catalyzed by DMF, produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl).

Reaction Scheme:

C₆H₅CH(C₂H₅)COOH + (COCl)₂ → C₆H₅CH(C₂H₅)COCl + CO₂ + CO + HCl

Reaction Mechanisms and Role of DMF

The conversion of a carboxylic acid to an acyl chloride using either thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The role of the chlorinating agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group.

The use of a catalytic amount of DMF significantly accelerates these reactions. DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, N,N-dimethylchloroformiminium chloride, which is a more potent acylating agent.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO | [8] |

| Molecular Weight | 182.65 g/mol | [2] |

| Boiling Point | 122-125 °C at 20 mmHg | [2] |

| Density | 1.093 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.516 | [2] |

| IR (C=O stretch) | ~1798 cm⁻¹ | [9] |

Table 2: Comparison of Synthetic Protocols

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Reference |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | [1] |

| Stoichiometry | 1.2 - 2.0 equivalents | 1.3 - 1.5 equivalents | [9][10] |

| Catalyst | DMF (catalytic) | DMF (catalytic) | [9][10] |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) or neat | Dichloromethane (CH₂Cl₂) | [9][10] |

| Reaction Temperature | Room temperature to reflux | 0 °C to room temperature | [9][10] |

| Reaction Time | 1.5 - 16 hours | 1.5 - 24 hours | [10][11][12] |

| Yield | 68% (reported in one instance) | Generally high, but specific yield not found | [9] |

| Byproducts | SO₂, HCl | CO₂, CO, HCl | [3][4] |

Experimental Protocols

Synthesis using Thionyl Chloride

This protocol is adapted from a patented procedure.[9]

Materials:

-

2-Phenylbutanoic acid (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

To a stirred solution of 2-phenylbutanoic acid (16.4 g, 0.10 mol) in dichloromethane (60 mL) is added thionyl chloride (14.3 g, 8.7 mL, 0.12 mol).

-

A catalytic amount of DMF (e.g., a few drops) is added to the mixture.

-

The reaction is allowed to proceed at room temperature overnight. The reaction progress can be monitored by the cessation of gas evolution.

-

The volatile components (excess thionyl chloride and solvent) are removed under vacuum.

-

The residual liquid is purified by vacuum distillation to yield this compound (12.4 g, 68% yield).[9]

Synthesis using Oxalyl Chloride

This is a general procedure for the synthesis of acyl chlorides using oxalyl chloride.[10][13]

Materials:

-

2-Phenylbutanoic acid (1.0 eq)

-

Oxalyl chloride (1.3 eq)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend or dissolve 2-phenylbutanoic acid in dry dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.3 equivalents) to the mixture.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Allow the reaction mixture to stir at room temperature for 1.5 hours or until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride are removed by rotary evaporation.

-

To ensure complete removal of oxalyl chloride, the crude product can be redissolved in dichloromethane and concentrated again by rotary evaporation.[10]

-

The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.

Purification

The primary method for purifying this compound is vacuum distillation .[9] This technique is suitable for liquid acyl chlorides and effectively removes non-volatile impurities. The unreacted carboxylic acid and residual chlorinating agent are the most likely impurities.[14]

General Procedure for Vacuum Distillation:

-

Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

-

Transfer the crude this compound to the distillation flask.

-

Gradually apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the expected boiling point and pressure (e.g., 122-125 °C at 20 mmHg).[2]

-

Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

This compound is corrosive and causes severe skin burns and eye damage.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Thionyl chloride is a toxic and corrosive liquid that reacts violently with water.[16] It releases toxic gases (SO₂ and HCl) upon reaction. All work with thionyl chloride must be conducted in a fume hood.

-

Oxalyl chloride is also toxic and corrosive.[4] It reacts with water to produce hydrochloric acid. It should be handled with the same precautions as thionyl chloride.

-

N,N-Dimethylformamide (DMF) , when used as a catalyst with chlorinating agents, can lead to the formation of the byproduct dimethylcarbamoyl chloride (DMCC) , a potential human carcinogen.[17] It is crucial to be aware of this potential hazard and to handle the reaction mixture and waste with appropriate containment measures.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its chiral variants, (R)- and (S)-2-phenylbutyryl chloride, are used as chiral derivatizing agents in analytical chemistry for the separation and quantification of enantiomers of biologically important molecules, such as salsolinol, a dopamine-derived compound implicated in conditions like alcoholism and Parkinson's disease.[1][19][20] This application is crucial for understanding metabolic pathways and for the development of stereospecific drugs. Furthermore, it is used in the synthesis of phenothiazine (B1677639) derivatives which have shown potential as reversible inhibitors of human butyrylcholinesterase.[2][]

Conclusion

The synthesis of this compound from 2-phenylbutanoic acid is a robust and well-established chemical transformation vital for the pharmaceutical industry. Both the thionyl chloride and oxalyl chloride methods offer efficient routes to the desired product. The choice of reagent may depend on the scale of the reaction, cost considerations, and the sensitivity of other functional groups in the starting material. This guide provides the necessary technical details, including experimental protocols, quantitative data, and safety information, to enable researchers and drug development professionals to effectively and safely perform this important synthesis. Careful attention to reaction conditions, purification, and safety protocols is paramount for obtaining high-purity this compound for its subsequent use in the synthesis of novel therapeutic agents.

References

- 1. Buy (r)-(-)-2-Phenylbutyryl chloride [smolecule.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 13. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 15. fishersci.com [fishersci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. echemi.com [echemi.com]

- 19. This compound | 36854-57-6 [chemicalbook.com]

- 20. scbt.com [scbt.com]

A Comprehensive Technical Guide to 2-Phenylbutyryl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides an in-depth look at 2-Phenylbutyryl chloride, covering its nomenclature, physicochemical properties, synthesis, and applications.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial listings. Its systematic IUPAC name is 2-phenylbutanoyl chloride . A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

| Name Type | Name |

| IUPAC Name | 2-phenylbutanoyl chloride[1][2] |

| Common Name | This compound[1][3][4] |

| Alternative Name | α-Phenylbutyryl chloride[3] |

| Alternative Name | alpha-Ethylbenzeneacetyl chloride[1][2] |

| Alternative Name | Benzeneacetyl chloride, α-ethyl-[2] |

| Alternative Name | Butyryl chloride, 2-phenyl-[1][2][4] |

| CAS Registry Number | 36854-57-6[1][3][4] |

| EC Number | 253-241-0[1][4] |

| PubChem CID | 98173[1] |

| InChI Key | QGXMHCMPIAYMGT-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO | [1][3] |

| Molecular Weight | 182.65 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 122-125 °C at 20 mmHg | [3][4][6] |

| Density | 1.093 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n20/D) | 1.516 | [3][4][6] |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| Solubility | Reacts with water. Soluble in chloroform (B151607) and hexanes. | [3][7] |

Synthesis of this compound: An Experimental Protocol

This compound is typically synthesized from its corresponding carboxylic acid, 2-phenylbutyric acid, through the action of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8] The following is a generalized experimental protocol for its preparation.

Objective: To synthesize this compound from 2-phenylbutyric acid.

Materials:

-

2-Phenylbutyric acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous dichloromethane (B109758) (or another suitable inert solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylbutyric acid in anhydrous dichloromethane. The flask is then fitted with a reflux condenser protected by a drying tube to prevent the ingress of atmospheric moisture.

-

Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain it for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Applications in Research and Development

This compound is a valuable reagent in organic synthesis and analytical chemistry. Its primary applications include:

-

Intermediate in Pharmaceutical Synthesis: It serves as a building block for the synthesis of various pharmaceutical compounds.[]

-

Chiral Derivatizing Agent: The chiral versions of this compound, (R)-(-)- and (S)-(+)-2-phenylbutyryl chloride, are used as derivatizing agents in gas chromatography-mass spectrometry (GC-MS) for the separation and quantification of enantiomers of various compounds, including amino acids and neurotransmitters like dopamine (B1211576) and salsolinol.[3][8]

The following diagram illustrates the general workflow for using this compound as a chiral derivatizing agent in GC-MS analysis.

Safety and Handling

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical reagent with significant applications in both synthetic and analytical chemistry. A comprehensive understanding of its properties, synthesis, and safe handling is essential for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required for professionals working with this important compound.

References

- 1. This compound | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-phenylbutanoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | 36854-57-6 [chemicalbook.com]

- 4. This compound, CasNo.36854-57-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. Buy (r)-(-)-2-Phenylbutyryl chloride [smolecule.com]

A Technical Guide to the Spectroscopic Analysis of 2-Phenylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for 2-Phenylbutyryl chloride (CAS: 36854-57-6), a chemical intermediate used in the synthesis of various organic compounds. The unambiguous structural confirmation of such reagents is critical for ensuring the desired outcome of chemical reactions and the purity of final products. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presents detailed experimental protocols for these analytical techniques, and illustrates the general workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ~7.3 (m) | Aromatic protons (C₆H₅) |

| ~3.8 (t) | Methine proton (-CH(Ph)COCl) | |

| ~2.0 (m) | Methylene protons (-CH₂CH₃) | |

| ~0.9 (t) | Methyl protons (-CH₂CH₃) | |

| ¹³C NMR | ~174 | Carbonyl carbon (-COCl) |

| ~138 | Quaternary aromatic carbon (C-Ar) | |

| ~129, ~128, ~127 | Aromatic carbons (CH-Ar) | |

| ~60 | Methine carbon (-CH(Ph)COCl) | |

| ~27 | Methylene carbon (-CH₂CH₃) | |

| ~12 | Methyl carbon (-CH₂CH₃) | |

| Note: NMR data is compiled from typical values for the constituent functional groups and may vary slightly based on solvent and instrument parameters.[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~1800-1780 | Strong | C=O stretch (acid chloride) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~700-800 | Strong | C-Cl stretch |

| ~700, ~750 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

| Source: Data compiled from the NIST Chemistry WebBook and PubChem.[1][2] |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment Ion |

| 182/184 | Low | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 119 | High | [C₆H₅CH(C₂H₅)]⁺ |

| 91 | High (often base peak) | [C₇H₇]⁺, Tropylium ion |

| Source: Data compiled from the NIST Mass Spectrometry Data Center.[1][3] |

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols adaptable for the analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (~20-50 mg in 0.6 mL CDCl₃).

-

Instrumentation: A 100 MHz (or corresponding frequency for the ¹H NMR) spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

2.2 Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

-

Sample Preparation: Apply a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans for the sample and the background.

-

-

Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The final spectrum is presented in terms of absorbance or transmittance.

-

2.3 Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry Protocol (via GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

-

Data Acquisition: Acquire mass spectra across the chromatographic peak corresponding to this compound.

-

Spectroscopic Analysis Workflow

The structural elucidation of a chemical compound is a systematic process. The following diagram illustrates the logical workflow from sample acquisition to final structure confirmation using multiple spectroscopic techniques.

References

A Technical Guide to the Stability and Storage of 2-Phenylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Phenylbutyryl chloride (CAS No. 36854-57-6). Understanding the chemical stability of this reagent is critical for ensuring its integrity, reactivity, and the reproducibility of experimental results in research and drug development.

Core Chemical Properties and Stability Profile

This compound is a clear, pale yellow to yellow liquid with a pungent odor.[1][2] It is classified as a corrosive material and is highly sensitive to moisture.[1][2][3] The primary degradation pathway for this compound is hydrolysis, which occurs readily upon contact with water or moist air.[2]

Hydrolysis

The acyl chloride functional group is highly reactive towards nucleophiles, with water being a common reactant. The hydrolysis of this compound yields 2-phenylbutanoic acid and corrosive hydrogen chloride gas.[2] This reaction is typically rapid and exothermic. The presence of acidic fumes is a common indicator of hydrolysis.

Caption: Hydrolysis of this compound.

Quantitative Data Summary

| Property | Value |

| CAS Number | 36854-57-6 |

| Molecular Formula | C₁₀H₁₁ClO[1] |

| Molecular Weight | 182.65 g/mol [1][2] |

| Appearance | Clear pale yellow to yellow liquid[1][2] |

| Boiling Point | 122-125 °C at 20 mmHg[1][3] |

| Density | 1.093 g/mL at 25 °C[1][3] |

| Refractive Index | n20/D 1.516[1][3] |

| Flash Point | 209 °F (98.3 °C)[1] |

| Recommended Storage Temp. | 0-6 °C[1][2] |

| Purity | Typically ≥98%[1][3] |

Recommended Storage and Handling Workflow

Proper storage and handling are paramount to maintaining the quality of this compound. The following workflow outlines the best practices.

References

A Technical Guide to Enantiomerically Pure 2-Phenylbutyryl Chloride for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of enantiomerically pure 2-Phenylbutyryl chloride, a key chiral building block in pharmaceutical synthesis. This document details commercial suppliers, pricing, and purity specifications for both (R)- and (S)-enantiomers. Furthermore, it offers detailed experimental protocols for the synthesis, chiral resolution, and analytical determination of enantiomeric excess, alongside visualizations of key workflows.

Commercial Suppliers and Quantitative Data

Sourcing high-quality, enantiomerically pure this compound is critical for the synthesis of chiral drug molecules. A variety of chemical suppliers offer the racemic mixture, as well as the individual (R)- and (S)-enantiomers, with varying levels of purity and pricing.

Table 1: Commercial Suppliers of Racemic this compound

| Supplier | Purity Specification | Price (USD) | Quantity |

| Sigma-Aldrich | ≥98% | $54.97 | 5 mL |

| TCI America | ≥97.0% (GC) | $46.60 | 5 g |

| $154.71 | 25 g | ||

| Alfa Aesar | 98% | - | 5 g |

| J & K SCIENTIFIC LTD. | 97.0% (GC&T) | - | 25 g, 5 g |

| BeiJing Hwrk Chemicals Limted | 98.00% | - | 100 g |

| ChemicalBook | 99% | $2.00 - $10.00 / kg | 1 kg |

| HENAN SUNLAKE ENTERPRISE CORPORATION | 98% | - | 1 kg |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | - | - |

| Seema Finechem Industry LLP | 98% | - | - |

| Henan Lihao Chem Plant Limited | 99% | - | - |

Table 2: Commercial Suppliers of Enantiomerically Pure this compound

| Enantiomer | Supplier | Purity/Enantiomeric Excess (ee) | Price (USD) | Quantity |

| (R)-(-)-2-Phenylbutyryl chloride | Smolecule | - | - | - |

| (S)-(+)-2-Phenylbutyryl chloride | - | - | - | - |

Role in Drug Development: Synthesis of ACE Inhibitors

Enantiomerically pure this compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] These drugs are widely used to treat hypertension and heart failure. The specific stereochemistry of the 2-phenylbutyryl moiety is often crucial for the drug's efficacy and safety profile.

A prominent example of its application is in the synthesis of Benazepril, an ACE inhibitor. The chiral center introduced by this compound is a key structural feature of the final drug molecule.

Below is a logical workflow illustrating the role of enantiomerically pure 2-phenylbutyric acid (the precursor to the chloride) in the synthesis of an ACE inhibitor.

Caption: Role of this compound in ACE Inhibitor Synthesis.

Experimental Protocols

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is typically achieved through a two-step process: first, the chiral resolution of racemic 2-phenylbutanoic acid, followed by the conversion of the enantiopure acid to the corresponding acyl chloride.

Step 1: Chiral Resolution of Racemic 2-Phenylbutanoic Acid

This protocol is based on the classical method of diastereomeric salt formation.[2]

-

Materials:

-

Racemic 2-phenylbutanoic acid

-

(R)-(+)-1-phenylethylamine (or another suitable chiral resolving agent)

-

Ethanol

-

10% Aqueous HCl

-

Ether

-

Anhydrous magnesium sulfate (B86663)

-

-

Procedure:

-

Dissolve the racemic 2-phenylbutanoic acid in hot ethanol.

-

In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in hot ethanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol. The less soluble diastereomeric salt will be enriched in one enantiomer of the acid. The enantiomeric excess (e.e.) can be improved by recrystallization.

-

To liberate the enantiomerically enriched 2-phenylbutanoic acid, suspend the crystalline diastereomeric salt in water.

-

Add 10% aqueous HCl until the solution is acidic (pH ~2).

-

Extract the liberated 2-phenylbutanoic acid with ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched 2-phenylbutanoic acid.

-

Step 2: Conversion to this compound

-

Materials:

-

Enantiomerically enriched 2-phenylbutanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiomerically enriched 2-phenylbutanoic acid in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution. If using oxalyl chloride, add a catalytic amount of DMF.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC to check for the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, carefully remove the excess thionyl chloride or oxalyl chloride and the solvent by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to obtain the final product.

-

Caption: Synthesis of Enantiopure this compound Workflow.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of this compound is typically determined by converting it to a less reactive derivative, such as an ester or amide, and then analyzing the derivative using chiral chromatography (GC or HPLC).

3.2.1. Chiral Gas Chromatography (GC) Method (General Protocol)

This method involves the derivatization of the acyl chloride with a chiral alcohol to form diastereomeric esters, which can then be separated on a standard achiral GC column. Alternatively, the acyl chloride can be converted to an achiral ester (e.g., methyl ester) and separated on a chiral GC column.

-

Derivatization (Example with (R)-(-)-2-butanol):

-

In a small vial, dissolve a few milligrams of the this compound sample in a small volume of an inert solvent (e.g., anhydrous DCM).

-

Add a slight excess of (R)-(-)-2-butanol and a small amount of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl produced.

-

Allow the reaction to proceed at room temperature for 15-30 minutes.

-

Wash the reaction mixture with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and analyze by GC.

-

-

GC Conditions (Illustrative):

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Detector: Flame Ionization Detector (FID) at 280 °C

-

Carrier Gas: Helium or Hydrogen.

-

-

Data Analysis:

-

The two diastereomeric esters will have different retention times.

-

Integrate the peak areas of the two diastereomers.

-

Calculate the enantiomeric excess using the formula:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

-

3.2.2. Chiral High-Performance Liquid Chromatography (HPLC) Method (General Protocol for the corresponding acid)

Direct analysis of the acyl chloride by HPLC is challenging due to its reactivity. Therefore, it is common to first hydrolyze the acyl chloride to the corresponding carboxylic acid and then analyze the acid by chiral HPLC.

-

Sample Preparation (Hydrolysis):

-

Carefully add a small amount of the this compound to a mixture of water and a co-solvent like acetonitrile (B52724) or THF.

-

Stir for a few minutes to ensure complete hydrolysis to 2-phenylbutanoic acid.

-

Extract the acid into a suitable organic solvent (e.g., ether or ethyl acetate), dry the organic layer, and evaporate the solvent.

-

Dissolve the residue in the HPLC mobile phase.

-

-

HPLC Conditions (Illustrative):

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio needs to be optimized for the specific column and enantiomers.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 210-230 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Data Analysis:

-

The two enantiomers will be separated and show different retention times.

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess using the same formula as for the GC method.

-

Caption: Workflow for Enantiomeric Excess Determination.

This guide provides a foundational understanding of enantiomerically pure this compound for its application in research and drug development. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to the Reactivity of 2-Phenylbutyryl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbutyryl chloride (also known as 2-phenylbutanoyl chloride) is a versatile acyl chloride widely utilized as a key intermediate and building block in organic synthesis.[1] Its applications are particularly notable in the fields of pharmaceuticals and analytical chemistry.[2][3] In drug development, it serves as a precursor for various complex molecules, including phenothiazine (B1677639) derivatives used as inhibitors of human butyrylcholinesterase.[][5] Furthermore, its chiral forms are instrumental as derivatizing agents for the GC-MS analysis of biologically significant molecules like dopamine, amino acids, and various diols, underscoring its utility in neuropharmacology and metabolic studies.[2][5][6][7]

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive technical overview of its core reactivity, reaction mechanisms, the influence of steric factors, and detailed experimental protocols relevant to its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction setup, purification, and safety considerations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 36854-57-6 | [6][8] |

| Molecular Formula | C₁₀H₁₁ClO | [8] |

| Molecular Weight | 182.65 g/mol | [6][9] |

| Appearance | Clear, pale yellow to yellow liquid/oil | [][5] |

| Boiling Point | 122-125 °C at 20 mmHg | [6][7] |

| Density | 1.093 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.516 | [6][7] |

| Solubility | Soluble in organic solvents like Chloroform, Hexanes | [5] |

| Sensitivity | Moisture sensitive |[5] |

Core Reactivity: Nucleophilic Acyl Substitution

The characteristic reaction of this compound, like all acyl chlorides, is nucleophilic acyl substitution.[10] This process occurs via a two-step addition-elimination mechanism .[11][12]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[13]

-

Elimination of Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the carbon-oxygen double bond, which concurrently results in the elimination of the chloride ion, a very good leaving group.[13]

The overall result is the substitution of the chloride with the incoming nucleophile.[10]

dot digraph "Nucleophilic_Acyl_Substitution" { graph [rankdir="LR", splines=true, overlap=false, size="10,4", dpi=72, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];

// Reactants sub [label=<

C₆H₅ | CH₃CH₂-CH-C(=O)-Cl

]; nuc [label="Nu:", color="#4285F4"];

// Intermediate inter [label=<

Tetrahedral Intermediate

O⁻

|

C₆H₅ C Cl

| |

CH₃CH₂-CH

Nu

, shape=box, style=rounded, fillcolor="#F1F3F4"];

// Products prod [label=<

C₆H₅ | CH₃CH₂-CH-C(=O)-Nu

]; lg [label="Cl⁻", color="#EA4335"];

// Arrows {rank=same; sub; nuc;} sub -> inter [label="1. Addition", arrowhead="normal", color="#34A853"]; nuc -> sub [dir="none"]; inter -> prod [label="2. Elimination", arrowhead="normal", color="#EA4335"]; prod -> lg [dir="none"];

// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; sub -> dummy1 [style=invis]; dummy1 -> inter [style=invis]; inter -> dummy2 [style=invis]; dummy2 -> prod [style=invis]; }

Caption: General mechanism of nucleophilic acyl substitution.

Influence of Steric Hindrance

The rate of nucleophilic attack is influenced by steric hindrance around the carbonyl group.[10][14] In this compound, the alpha-carbon is substituted with both a phenyl and an ethyl group. This steric bulk can decrease the reaction rate compared to less hindered acyl chlorides, particularly when reacting with bulky nucleophiles.[15][16] However, the reactivity of the acyl chloride functional group is generally high enough for reactions to proceed efficiently under standard conditions.

Reactions with Common Nucleophiles

This compound readily reacts with a variety of common nucleophiles. A summary of these reactions is provided in Table 2.

Table 2: Summary of Reactions of this compound with Nucleophiles

| Nucleophile (Nu:) | Product Class | General Conditions & Notes |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | Vigorous reaction, often spontaneous on exposure to moisture. The compound is typically handled under anhydrous conditions to prevent hydrolysis. |

| Alcohols (R'OH) | Ester | Reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[17] Sterically hindered alcohols may react slower.[18] |

| Ammonia (NH₃) | Primary Amide | Requires two equivalents of ammonia; one acts as the nucleophile and the second as a base to neutralize HCl, forming ammonium (B1175870) chloride.[12] |

| Primary Amines (R'NH₂) | Secondary Amide | Requires two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine).[12][19] |

| Secondary Amines (R'₂NH) | Tertiary Amide | Similar to primary amines, requires a 2:1 stoichiometry (amine:acyl chloride) or the use of an auxiliary base. |

| Carboxylates (R'COO⁻) | Acid Anhydride | A carboxylate salt (e.g., sodium 2-phenylbutanoate) reacts to form a symmetric or mixed acid anhydride.[11] |

Detailed Experimental Protocols

The following section provides a representative, detailed protocol for the synthesis of a secondary amide, a common transformation in drug discovery.

Protocol: Synthesis of N-benzyl-2-phenylbutanamide

This protocol details the N-acylation of a primary amine (benzylamine) with this compound using triethylamine (B128534) as a non-nucleophilic base.[12]

Materials:

-

This compound (1.0 eq)

-

Benzylamine (B48309) (1.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl (aq))

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add benzylamine (1.0 eq) and anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Upon completion, cool the mixture back to 0 °C and slowly add 1 M HCl (aq) to quench the reaction and neutralize excess triethylamine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-benzyl-2-phenylbutanamide.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, size="10,6", dpi=72, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=12, color="#5F6368"];

// Nodes A [label="1. Setup\nDissolve amine & base in DCM\nCool to 0 °C"]; B [label="2. Addition\nAdd this compound\ndropwise at 0 °C"]; C [label="3. Reaction\nStir at room temperature (2-4h)\nMonitor by TLC"]; D [label="4. Workup\nQuench with 1M HCl\nWash with NaHCO₃ & Brine"]; E [label="5. Isolation\nDry organic layer (MgSO₄)\nConcentrate in vacuo"]; F [label="6. Purification\nFlash Chromatography or\nRecrystallization"]; G [label="7. Analysis\nCharacterize pure product\n(NMR, MS, IR)"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#34A853"]; C -> D [color="#FBBC05"]; D -> E [color="#EA4335"]; E -> F [color="#4285F4"]; F -> G [color="#34A853"]; }

Caption: Experimental workflow for amide synthesis.

Factors Influencing Reactivity

The success and rate of reactions involving this compound depend on several interrelated factors. Understanding these relationships is crucial for reaction optimization.

dot digraph "Reactivity_Factors" { graph [splines=true, overlap=false, size="10,5", dpi=72, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12, color="#5F6368"];

// Central Node Outcome [label="Reaction Rate & Yield", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factor Nodes Nuc_Strength [label="Nucleophile Strength\n(e.g., RNH₂ > ROH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Steric_Sub [label="Substrate Steric Hindrance\n(α-phenyl, α-ethyl groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; Steric_Nuc [label="Nucleophile Steric Hindrance\n(e.g., t-BuOH vs MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent Polarity\n(Stabilizes intermediates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(Neutralizes HCl byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Nuc_Strength -> Outcome [label="Increases rate", color="#34A853"]; Steric_Sub -> Outcome [label="Decreases rate", color="#EA4335"]; Steric_Nuc -> Outcome [label="Decreases rate", color="#EA4335"]; Solvent -> Outcome [label="Influences rate", color="#FBBC05"]; Base -> Outcome [label="Improves yield", color="#34A853"]; }

Caption: Key factors influencing reaction outcomes.

Conclusion

This compound is a highly valuable reagent for synthetic and analytical chemists. Its reactivity is governed by the principles of nucleophilic acyl substitution, modulated by steric and electronic factors. By understanding its reaction mechanisms with various nucleophiles and employing optimized experimental protocols, researchers can effectively utilize this compound to construct complex molecular architectures essential for drug discovery and development. Proper handling under anhydrous conditions is critical to prevent unwanted hydrolysis and ensure high yields in desired transformations.

References

- 1. innospk.com [innospk.com]

- 2. Buy (r)-(-)-2-Phenylbutyryl chloride [smolecule.com]

- 3. 2-phenylbutanoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound 98 36854-57-6 [sigmaaldrich.com]

- 7. This compound | 36854-57-6 [chemicalbook.com]

- 8. This compound | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 98 36854-57-6 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]

- 15. Steric and solvation effects in ionic S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. trace.tennessee.edu [trace.tennessee.edu]

- 19. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Core Reactions of 2-Phenylbutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbutyryl chloride, an acyl chloride derivative of phenylbutyric acid, is a versatile reagent in organic synthesis, playing a crucial role in the development of various pharmaceutical and analytical compounds. Its reactivity, centered around the acyl chloride functional group, allows for a range of transformations, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core reactions involving this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes. The applications of this compound are diverse, from its use in the synthesis of potent enzyme inhibitors to its role as a chiral derivatizing agent for the sensitive detection of biomolecules.[1][2]

Core Reactions and Mechanisms

The primary reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity profile enables three main classes of reactions: Friedel-Crafts acylation, esterification, and amide bond formation.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds.[3][4][5][6][7] This electrophilic aromatic substitution reaction is a powerful tool for forming carbon-carbon bonds and synthesizing aryl ketones. The reaction proceeds through the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.[4][7]

Esterification

This compound readily reacts with alcohols to form esters.[8][9] This reaction is typically rapid and can often be carried out at room temperature. The process involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.[9]

Amide Synthesis

The reaction of this compound with primary or secondary amines yields amides. This is a robust and widely used method for creating amide bonds, which are fundamental linkages in many biologically active molecules, including pharmaceuticals. The reaction mechanism is analogous to esterification, involving nucleophilic attack by the amine nitrogen.[10][11][12][13]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for key reactions involving this compound and analogous acyl chlorides.

| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |